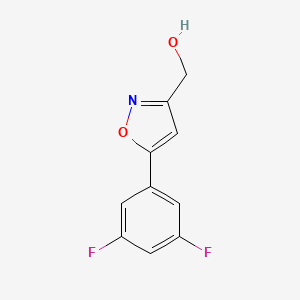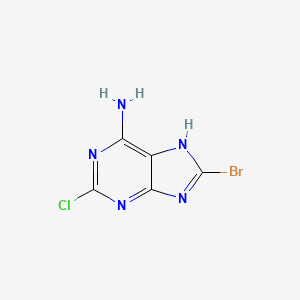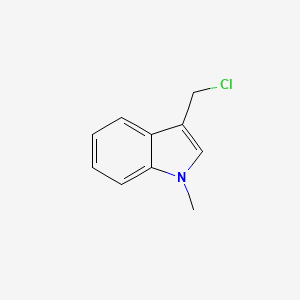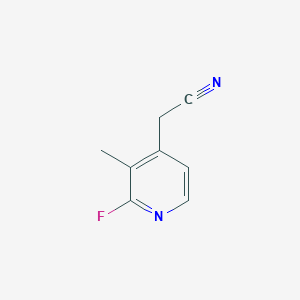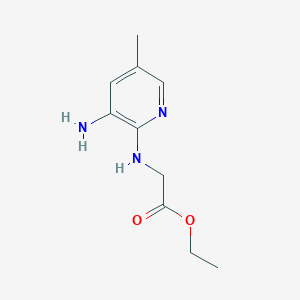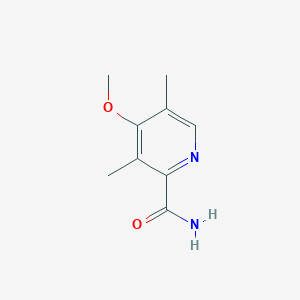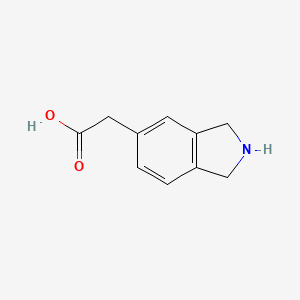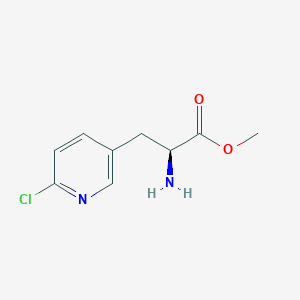
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H2BrF4NO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethyl ether (CF3O-) sources, often under basic conditions.
Nitrile Formation: The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the benzene ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base (e.g., potassium carbonate, K2CO3) and a solvent (e.g., dimethylformamide, DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate, K3PO4) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile has several scientific research applications:
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It can be used as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.
Agricultural Chemistry:
作用機序
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The bromine and fluorine atoms can participate in halogen bonding, affecting the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-fluoro-3-(trifluoromethoxy)benzonitrile
- 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C8H2BrF4NO |
|---|---|
分子量 |
284.00 g/mol |
IUPAC名 |
6-bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H2BrF4NO/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-2H |
InChIキー |
SMSANFOGHABHJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


